(1-Benzylpyrrolidin-2-yl)methanamine chemical properties
(1-Benzylpyrrolidin-2-yl)methanamine chemical properties
An In-depth Technical Guide to (1-Benzylpyrrolidin-2-yl)methanamine: Properties, Synthesis, and Applications
(1-Benzylpyrrolidin-2-yl)methanamine is a chiral diamine built upon the pyrrolidine framework. The five-membered pyrrolidine ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and natural products.[1] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[1]
The structure of (1-Benzylpyrrolidin-2-yl)methanamine incorporates three key features of interest to drug development professionals:
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A Chiral Pyrrolidine Core: Providing a rigid, three-dimensional framework.
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A Primary Aminomethyl Group: A versatile functional handle for derivatization and a key hydrogen bonding motif.
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An N-Benzyl Protecting Group: A lipophilic moiety that also serves as a stable but removable protecting group, enabling selective reactions at the primary amine.
This guide serves as a comprehensive technical resource for researchers, providing in-depth information on the chemical properties, synthesis, reactivity, and strategic applications of (1-Benzylpyrrolidin-2-yl)methanamine as a pivotal intermediate in modern drug discovery.
Physicochemical and Computational Properties
The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. The combination of a lipophilic benzyl group and two polar amine functionalities gives (1-Benzylpyrrolidin-2-yl)methanamine a unique solubility and reactivity profile.
Table 2.1: Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem[2] |
| Molecular Weight | 190.28 g/mol | PubChem[2] |
| IUPAC Name | (1-benzylpyrrolidin-2-yl)methanamine | - |
| Common Synonyms | 1-Benzyl-2-aminomethylpyrrolidine | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | - |
Table 2.2: Computed Properties for Pharmacokinetic Profiling
Computed properties provide valuable initial insights into a molecule's potential drug-like characteristics (e.g., absorption, distribution, metabolism, and excretion - ADME).
| Property | Value | Significance in Drug Discovery |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 27.27 Ų | Predicts membrane permeability and transport properties. A value < 140 Ų is often associated with good oral bioavailability. |
| LogP (Octanol/Water Partition Coeff.) | 1.8 - 2.3 | Indicates the lipophilicity of the molecule. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond, crucial for target binding. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds, contributing to solubility and receptor interactions. |
| Rotatable Bonds | 4 | Indicates molecular flexibility, which can influence binding affinity and conformational entropy. |
Synthesis and Mechanistic Insights
A robust and scalable synthesis is paramount for the utility of any chemical building block. The most common and effective route to (1-Benzylpyrrolidin-2-yl)methanamine begins with the readily available 2-pyrrolidone. This multi-step synthesis is a classic example of strategic functional group manipulation.
The overarching strategy involves:
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N-Protection: Introduction of the benzyl group onto the pyrrolidone nitrogen to prevent its participation in subsequent reactions and to direct reactivity to the C2 position.
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Carbon-Carbon Bond Formation: Addition of a one-carbon nitromethane unit at the C2 position.
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Reduction: Conversion of the nitro group to the target primary amine.
Diagram 3.1: Synthetic Workflow
Caption: Key synthetic pathway from 2-pyrrolidone.
Experimental Protocol: Synthesis of (1-Benzylpyrrolidin-2-yl)methanamine
This protocol is a representative synthesis adapted from established literature procedures.[3][4] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: N-Benzylation of 2-Pyrrolidone
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Causality: A strong base is required to deprotonate the amide N-H, creating a nucleophilic anion that readily attacks the electrophilic benzyl bromide.
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To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of 2-pyrrolidone (1.0 eq) in THF dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
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Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
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Stir the reaction at room temperature overnight.
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Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-2-pyrrolidone.
Step 2: Formation of N-Benzyl-2-nitromethylene-pyrrolidine
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Causality: The N-benzyl-2-pyrrolidone is first activated with a methylating agent (like dimethyl sulfate) to form a reactive intermediate. A base then facilitates the condensation with nitromethane.[4]
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Heat a mixture of N-benzyl-2-pyrrolidone (1.0 eq) and dimethyl sulfate (1.2 eq) at ~65 °C for 1-2 hours.[4]
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Cool the reaction mixture and slowly add a solution of sodium methoxide (1.1 eq) in methanol.
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Add nitromethane (1.5 eq) and stir the mixture for 1-2 hours at room temperature.[4]
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Evaporate the solvent under vacuum and partition the residue between water and dichloromethane.
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Dry the organic layer and concentrate to obtain the crude N-benzyl-2-nitromethylene-pyrrolidine, which can be purified by chromatography or used directly in the next step.
Step 3: Catalytic Hydrogenation to the Final Product
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Causality: A heterogeneous catalyst like Raney Nickel or Palladium on Carbon is used to activate molecular hydrogen, which reduces the nitro group to a primary amine.
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Dissolve the crude N-benzyl-2-nitromethylene-pyrrolidine from the previous step in an appropriate solvent (e.g., ethanol or methanol).
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Transfer the solution to a hydrogenation vessel and add a catalytic amount of Raney Nickel (slurry in ethanol) or 10% Pd/C.
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Pressurize the vessel with hydrogen gas (typically 50-150 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure (1-Benzylpyrrolidin-2-yl)methanamine.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics for (1-Benzylpyrrolidin-2-yl)methanamine.
Table 4.1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.60 | AB quartet or two doublets | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 3.00 - 3.20 | Multiplet | 1H | Pyrrolidine C2 proton (-CH-) |
| ~ 2.60 - 2.90 | Multiplet | 2H | Aminomethyl protons (-CH₂-NH₂) |
| ~ 2.20 - 2.40 | Multiplet | 2H | Pyrrolidine C5 protons (-CH₂-N) |
| ~ 1.60 - 2.00 | Multiplet | 4H | Pyrrolidine C3 & C4 protons (-CH₂-CH₂-) |
| ~ 1.40 | Broad singlet | 2H | Amine protons (-NH₂) |
Table 4.2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 140 | Aromatic quaternary carbon (C-Ar) |
| ~ 128 - 129 | Aromatic CH carbons (C-Ar) |
| ~ 126 - 127 | Aromatic CH carbons (C-Ar) |
| ~ 65 - 68 | Pyrrolidine C2 carbon (-CH-) |
| ~ 58 - 60 | Benzylic carbon (-CH₂-Ph) |
| ~ 54 - 56 | Pyrrolidine C5 carbon (-CH₂-N) |
| ~ 45 - 47 | Aminomethyl carbon (-CH₂-NH₂) |
| ~ 28 - 30 | Pyrrolidine C3 carbon (-CH₂-) |
| ~ 22 - 24 | Pyrrolidine C4 carbon (-CH₂-) |
Infrared (IR) Spectroscopy: Key expected absorption bands include N-H stretching (a doublet around 3300-3400 cm⁻¹ for the primary amine), C-H stretching (aromatic ~3030 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), and aromatic C=C bending (around 1600 and 1450 cm⁻¹).
Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z = 190. A prominent fragment at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is also highly characteristic.
Chemical Reactivity and Derivatization
The synthetic value of (1-Benzylpyrrolidin-2-yl)methanamine lies in its predictable reactivity, which allows for its elaboration into more complex molecules. The primary amine is the most reactive site for derivatization, while the N-benzyl group can be selectively removed.
Diagram 5.1: Key Derivatization Pathways
Caption: Major reaction pathways for chemical modification.
Key Reactions for Drug Discovery:
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Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base to form stable amides and sulfonamides. This is a primary method for exploring structure-activity relationships (SAR).
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Reductive Amination: Reaction with aldehydes or ketones forms a transient imine, which is immediately reduced (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield secondary amines. This is a powerful tool for adding diverse substituents.
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N-Debenzylation: The benzyl group can be cleanly removed via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst).[3] This unmasks the secondary amine of the pyrrolidine ring, providing a new site for derivatization or revealing the final active compound. This dual functionality as both a lipophilic moiety and a protecting group is a key strategic advantage.
Relevance in Medicinal Chemistry and Drug Development
The (1-Benzylpyrrolidin-2-yl)methanamine scaffold is a cornerstone for the synthesis of compounds targeting the central nervous system (CNS) and other therapeutic areas.
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CNS-Active Agents: Many compounds incorporating the N-benzylpyrrolidine or related piperidine moiety have been investigated for CNS disorders. For instance, derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors for Alzheimer's disease[5][6] and as monoamine reuptake inhibitors for depression.[7] The benzyl group often plays a role in binding to hydrophobic pockets within the target protein.
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Nootropic Agents: The structurally related compound Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) is a nootropic agent known to improve learning and memory.[8] This highlights the potential of the benzylpyrrolidine core in cognitive enhancers.
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Anticonvulsants: Recent research has identified N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as a potent, orally bioavailable modulator of the glutamate transporter EAAT2, with significant antiseizure properties, demonstrating the scaffold's utility in developing novel antiepileptic drugs.
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As a Chiral Building Block: The stereochemistry at the C2 position is critical. Enantiomerically pure versions of this compound are invaluable for synthesizing stereospecific drugs, where one enantiomer often possesses the desired therapeutic activity while the other may be inactive or cause unwanted side effects.
Conclusion
(1-Benzylpyrrolidin-2-yl)methanamine is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is well-established, and its chemical properties offer a unique combination of a rigid chiral core, a versatile primary amine for derivatization, and a removable N-benzyl group. These features, coupled with the proven track record of the pyrrolidine scaffold in successful therapeutic agents, ensure that (1-Benzylpyrrolidin-2-yl)methanamine will remain a highly valuable tool for medicinal chemists and researchers dedicated to developing the next generation of innovative medicines.
References
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Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 24-34. [Link]
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PubChem. [(3R)-1-benzylpyrrolidin-3-yl]methanamine. National Center for Biotechnology Information. [Link]
- Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]
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Fofana, M., et al. (2018). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Crystallography, 2018, 1-6. [Link]
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Al-Ghorbani, M., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5677. [Link]
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Ali, I., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860. [Link]
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Cheméo. Chemical Properties of Acetic acid, 1,1-dimethylethyl ester (CAS 540-88-5). [Link]
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Kamiński, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with broad-spectrum antiseizure properties. Journal of Medicinal Chemistry, 65(17), 11639-11657. [Link]
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Ishiwata, M., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 46(6), 946-953. [Link]
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ResearchGate. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. [Link]
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